9-Butyl-9-azabicyclo[3.3.1]nonan-3-one 9-Butyl-9-azabicyclo[3.3.1]nonan-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC3293076
InChI: InChI=1S/C12H21NO/c1-2-3-7-13-10-5-4-6-11(13)9-12(14)8-10/h10-11H,2-9H2,1H3
SMILES:
Molecular Formula: C12H21NO
Molecular Weight: 195.3 g/mol

9-Butyl-9-azabicyclo[3.3.1]nonan-3-one

CAS No.:

Cat. No.: VC3293076

Molecular Formula: C12H21NO

Molecular Weight: 195.3 g/mol

* For research use only. Not for human or veterinary use.

9-Butyl-9-azabicyclo[3.3.1]nonan-3-one -

Specification

Molecular Formula C12H21NO
Molecular Weight 195.3 g/mol
IUPAC Name 9-butyl-9-azabicyclo[3.3.1]nonan-3-one
Standard InChI InChI=1S/C12H21NO/c1-2-3-7-13-10-5-4-6-11(13)9-12(14)8-10/h10-11H,2-9H2,1H3
Standard InChI Key JSAAXUDPBPIVER-UHFFFAOYSA-N
Canonical SMILES CCCCN1C2CCCC1CC(=O)C2

Introduction

Chemical Structure and Properties

Structural Characteristics

9-Butyl-9-azabicyclo[3.3.1]nonan-3-one features a bicyclic framework with a nitrogen atom at the bridgehead position (position 9). The structure contains two fused rings sharing two carbon atoms, creating the characteristic bicyclo[3.3.1] system. The parent compound has a molecular formula of C₈H₁₃NO and a molecular weight of 139.195 g/mol according to the available data . With the addition of a butyl group (C₄H₉) to the nitrogen atom, 9-Butyl-9-azabicyclo[3.3.1]nonan-3-one would have a molecular formula of C₁₂H₂₁NO and a calculated molecular weight of approximately 195.31 g/mol.

The key structural features include:

  • A bicyclic [3.3.1] framework with two fused rings

  • A tertiary amine nitrogen at the 9-position (bridgehead)

  • A butyl chain (CH₃CH₂CH₂CH₂-) attached to the nitrogen

  • A ketone functionality at the 3-position

Molecular Structure Comparison

The chemical modification from 9-azabicyclo[3.3.1]nonan-3-one to its butyl derivative represents a significant structural change. The parent compound contains a secondary amine, while the butyl derivative features a tertiary amine. This transformation would eliminate the N-H hydrogen bond donor capability present in the parent compound, although the nitrogen would still function as a hydrogen bond acceptor.

According to the PubChem data, the parent compound has the following IUPAC-based identifiers :

  • InChI: InChI=1S/C8H13NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-7,9H,1-5H2

  • SMILES: C1CC2CC(=O)CC(C1)N2

For the butyl derivative, these would be modified to reflect the additional butyl group on the nitrogen atom.

Physical Properties

Predicted Physical Properties

Based on the data available for 9-azabicyclo[3.3.1]nonan-3-one and the known effects of N-alkylation, the following physical properties can be predicted for 9-Butyl-9-azabicyclo[3.3.1]nonan-3-one:

Property9-azabicyclo[3.3.1]nonan-3-one9-Butyl-9-azabicyclo[3.3.1]nonan-3-one (Predicted)
Physical stateSolid at room temperatureLikely solid at room temperature
Molecular weight139.195 g/mol 195.31 g/mol
Density1.044 g/cm³ Slightly lower than parent compound
Boiling point240.6°C at 760 mmHg Likely higher (>250°C)
Flash point108.2°C Likely higher due to increased molecular weight
LogP1.18880 Significantly higher (estimated 2.5-3.0)
Water solubilityModerateReduced due to increased lipophilicity
Melting pointNot reportedLikely lower than parent compound

The increased molecular weight and lipophilicity due to the butyl chain would likely result in higher boiling and flash points compared to the parent compound.

Effects of Butyl Substitution

N-butylation would have several significant effects on the chemical and physical properties:

  • Increased lipophilicity: The addition of the butyl chain would substantially increase the lipophilic character of the molecule, enhancing solubility in organic solvents while reducing water solubility.

  • Modified hydrogen bonding capability: The replacement of the N-H (hydrogen bond donor) with an N-butyl group eliminates hydrogen bond donation capacity, which would affect intermolecular interactions and potentially impact crystalline structure.

  • Altered basicity: The electron-donating effect of the butyl group would likely increase the basicity of the nitrogen atom compared to the parent compound, affecting its behavior in acid-base reactions.

  • Increased steric bulk: The butyl group introduces significant steric hindrance around the nitrogen atom, which would influence the reactivity and conformational preferences of the molecule.

Synthesis Methods

Direct N-alkylation of 9-azabicyclo[3.3.1]nonan-3-one

The most straightforward approach would involve the direct N-alkylation of the parent compound with an appropriate butylating agent:

  • Reaction of 9-azabicyclo[3.3.1]nonan-3-one with 1-bromobutane or 1-iodobutane in the presence of a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) in a polar aprotic solvent such as DMF, acetonitrile, or DMSO.

  • Alternative alkylating agents could include butyl triflate or butyl tosylate for more efficient N-alkylation, particularly if steric hindrance proves problematic.

Adaptation of Benzylation Route

The synthetic procedure described for 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in the Organic Syntheses reference could be adapted by substituting butylamine for benzylamine :

  • Reaction of butylamine with glutaraldehyde and acetone-1,3-dicarboxylic acid under acidic conditions

  • Formation of the bicyclic ketone structure with the butyl group already attached to the nitrogen

This approach would build the bicyclic structure with the butyl group already in place, potentially avoiding separate alkylation steps.

Reductive Amination Approach

A reductive amination strategy could also be employed:

  • Reaction of 9-azabicyclo[3.3.1]nonane with butyraldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride

  • Subsequent oxidation of the 3-position to introduce the ketone functionality

Synthetic Challenges

Several challenges might be encountered in the synthesis of this compound:

  • Regioselectivity: Ensuring selective N-alkylation without affecting the ketone functionality would require careful control of reaction conditions.

  • Steric considerations: The bridgehead position of the nitrogen atom in the bicyclic system might present steric hindrance to alkylation, potentially requiring more forceful conditions or more reactive alkylating agents.

  • Purification: Separating the target compound from reaction byproducts or unreacted starting materials might require careful chromatographic techniques.

  • Scale-up considerations: As noted in the Organic Syntheses reference for related compounds, large-scale preparation would need to consider factors such as cost-effectiveness, waste minimization, and safety .

Chemical Reactivity

Functional Group Reactivity

9-Butyl-9-azabicyclo[3.3.1]nonan-3-one contains two main functional groups that would determine its chemical reactivity:

Ketone Reactivity

The ketone at the 3-position would be expected to undergo typical carbonyl reactions:

  • Nucleophilic addition reactions with hydride reducing agents (e.g., NaBH₄, LiAlH₄) to form the corresponding alcohol

  • Addition of Grignard or organolithium reagents to form tertiary alcohols

  • Condensation reactions with amines, hydrazines, or hydroxylamines

  • Wittig and related olefination reactions to form alkenes

  • Enolization and subsequent α-functionalization reactions

Tertiary Amine Reactivity

The tertiary amine functionality would exhibit reactivity patterns including:

  • N-oxidation to form the N-oxide, similar to the synthesis of ABNO described in the Organic Syntheses reference

  • Quaternization with alkyl halides to form quaternary ammonium salts

  • Coordination to Lewis acids or transition metals

  • Potential for elimination reactions under appropriate conditions

Effect of Structural Features on Reactivity

The bicyclic structure and the presence of the butyl group would significantly influence the compound's reactivity:

  • The rigid bicyclic framework would impose conformational constraints that might affect the accessibility of the functional groups to reagents.

  • The butyl group would provide steric shielding of the nitrogen atom, potentially reducing its nucleophilicity compared to the parent compound.

  • The electron-donating character of the butyl group would enhance the basicity of the nitrogen, potentially affecting its behavior in acid-base reactions.

  • The increased lipophilicity would affect solubility in various reaction media, potentially influencing reaction rates and outcomes.

Comparative Analysis with Related Compounds

Structural Analogs

Several structurally related compounds can be identified from the provided information:

CompoundCAS NumberRelationship to Title Compound
9-azabicyclo[3.3.1]nonan-3-one4390-39-0 Parent compound (lacking butyl group)
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneMentioned in Benzyl analog (aromatic N-substituent)
9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO)Described in Oxidized derivative of the azabicyclic core

The parent compound, 9-azabicyclo[3.3.1]nonan-3-one, also known as norpseudopelletierine, has been reported to occur naturally in Punica granatum (pomegranate) .

Structure-Property Relationships

Comparing the title compound with its structural analogs provides insights into structure-property relationships:

  • N-substituent effects:

    • The parent compound (N-H) can function as both hydrogen bond donor and acceptor

    • The butyl derivative can function only as a hydrogen bond acceptor

    • The benzyl derivative would have similar hydrogen bonding capabilities as the butyl analog but with different electronic effects due to the aromatic ring

  • Lipophilicity trends:

    • Parent compound: LogP reported as 1.18880

    • Butyl derivative: Expected to have significantly higher LogP

    • Benzyl derivative: Would also have higher LogP than parent but with different distribution due to aromatic character

  • Molecular volume and shape:

    • The butyl group would extend the molecular volume in a flexible, aliphatic manner

    • The benzyl group would introduce a rigid, planar aromatic component

The related compound 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) is described in the Organic Syntheses reference as "an effective catalyst for aerobic oxidation of alcohols to ketones and aldehydes" . This catalytic application is particularly valuable for large-scale preparations due to reduced cost and waste minimization. The butyl derivative might exhibit modified or complementary catalytic properties due to the altered electronic and steric environment around the nitrogen atom.

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